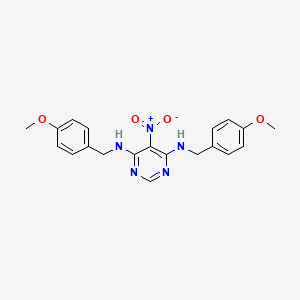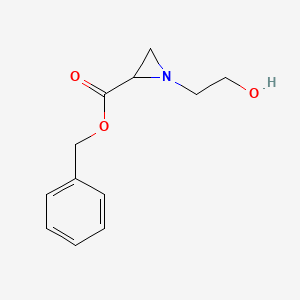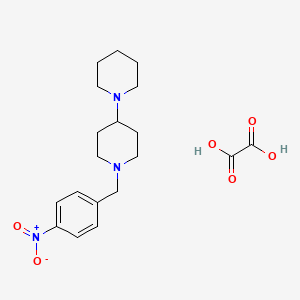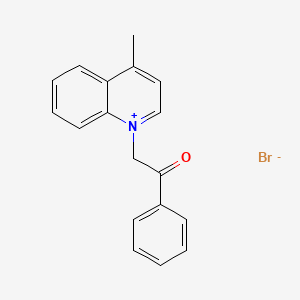![molecular formula C13H18N2OS B5156579 N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
N-[(butylamino)carbonothioyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(butylamino)carbonothioyl]-4-methylbenzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCA belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit promising results in different studies.
科学研究应用
N-[(butylamino)carbonothioyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and glaucoma treatment. In cancer research, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition leads to a decrease in tumor growth and metastasis. In neuroprotection, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In glaucoma treatment, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
作用机制
N-[(butylamino)carbonothioyl]-4-methylbenzamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, N-[(butylamino)carbonothioyl]-4-methylbenzamide disrupts these processes, leading to the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(butylamino)carbonothioyl]-4-methylbenzamide are dependent on the specific application and concentration used. In cancer research, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to inhibit tumor growth and metastasis by reducing carbonic anhydrase IX activity. In neuroprotection, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. In glaucoma treatment, N-[(butylamino)carbonothioyl]-4-methylbenzamide reduces intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
实验室实验的优点和局限性
One major advantage of N-[(butylamino)carbonothioyl]-4-methylbenzamide is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, the use of N-[(butylamino)carbonothioyl]-4-methylbenzamide in lab experiments is limited by its solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-[(butylamino)carbonothioyl]-4-methylbenzamide research, including the development of novel N-[(butylamino)carbonothioyl]-4-methylbenzamide derivatives with improved solubility and specificity towards specific carbonic anhydrase isoforms. Additionally, further studies are needed to investigate the potential applications of N-[(butylamino)carbonothioyl]-4-methylbenzamide in other fields such as cardiovascular disease and diabetes. Finally, the use of N-[(butylamino)carbonothioyl]-4-methylbenzamide in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential toxicity.
In conclusion, N-[(butylamino)carbonothioyl]-4-methylbenzamide is a promising compound with potential applications in various fields of scientific research. Its specificity towards carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in different physiological processes. However, further studies are needed to fully understand the potential of N-[(butylamino)carbonothioyl]-4-methylbenzamide and to develop novel derivatives with improved solubility and specificity.
合成方法
The synthesis of N-[(butylamino)carbonothioyl]-4-methylbenzamide involves the reaction between 4-methylbenzoyl chloride and butylamine in the presence of carbon disulfide. The reaction yields N-[(butylamino)carbonothioyl]-4-methylbenzamide, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
属性
IUPAC Name |
N-(butylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSZNLCZZZOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butylcarbamothioyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)



![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)